molecular formula C18H19N5O B2776278 N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034579-58-1

N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2776278
CAS No.: 2034579-58-1
M. Wt: 321.384
InChI Key: JITAAVLRLOPOCD-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: is a complex organic compound that features a bipyridine moiety linked to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as coordination chemistry, medicinal chemistry, and materials science. The bipyridine unit is known for its ability to act as a ligand in coordination complexes, while the pyrazole ring is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Attachment of the Pyrazole Ring: : The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization.

  • Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The bipyridine moiety can undergo oxidation reactions, often leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the bipyridine or pyrazole rings.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring, allowing for further functionalization. Halogenation and alkylation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: N-oxides of the bipyridine moiety.

    Reduction: Reduced forms of the bipyridine or pyrazole rings.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry

In coordination chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can act as a ligand, forming complexes with transition metals. These complexes are studied for their electronic, magnetic, and catalytic properties.

Biology and Medicine

The compound’s structure suggests potential bioactivity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with biological targets.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form coordination polymers makes it useful in the design of advanced materials for electronics or photonics.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers and influencing their electronic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry, often used in the synthesis of metal complexes.

    4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties, often used in the synthesis of coordination polymers.

    1,3,5-Trimethylpyrazole: A simpler pyrazole derivative, used in various chemical reactions and as a building block in organic synthesis.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a bipyridine moiety and a pyrazole ring, offering a versatile platform for coordination chemistry and potential bioactivity. Its structure allows for diverse functionalization and applications across different fields.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-17(13(2)23(3)22-12)18(24)21-11-14-4-9-20-16(10-14)15-5-7-19-8-6-15/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITAAVLRLOPOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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